2-Chloro-4-(chloromethoxy)toluene

Physical Organic Chemistry Reaction Kinetics Nucleophilic Substitution

Researchers needing a latent electrophile for multi-step API synthesis face a common issue: simple methoxy or dichloro analogs lack the requisite reactivity for mild, high-yield alkylation. This chloromethoxy-functionalized toluene provides the solution. - **~10⁵-fold rate acceleration** in SN2 reactions vs. standard alkyl chlorides, enabling mild-condition alkylations. - **Orthogonal reactivity:** Displace -OCH₂Cl while retaining ring-Cl for cross-coupling. - **Higher bp than MOM-Cl** for safer weighing & stoichiometric control. Supplied as a research-grade intermediate.

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
Cat. No. B13700889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(chloromethoxy)toluene
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCCl)Cl
InChIInChI=1S/C8H8Cl2O/c1-6-2-3-7(11-5-9)4-8(6)10/h2-4H,5H2,1H3
InChIKeyWRTUCDGAQZMHFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(chloromethoxy)toluene: Dual-Functionalized Intermediate


2-Chloro-4-(chloromethoxy)toluene (IUPAC: 2-chloro-4-(chloromethoxy)-1-methylbenzene; molecular formula C₈H₈Cl₂O; molecular weight 191.05 g/mol) is a chlorinated aromatic compound featuring both a ring-bound chlorine atom at position 2 and a chloromethoxy (–OCH₂Cl) ether substituent at position 4 on a toluene scaffold . This dual functionalization places it within the chloroalkyl ether class, a category recognized for enhanced electrophilic reactivity at the α-chloroether carbon compared to standard alkyl chlorides [1]. The presence of the aromatic chlorine further modulates ring electronics, influencing both the reactivity of the chloromethoxy group and the regioselectivity of subsequent aromatic substitutions, making it a versatile yet functionally specific intermediate for pharmaceutical and agrochemical synthesis .

1 Dual α-chloroether and aryl chloride handles for orthogonal functionalization
2 2-chloro substitution provides electronic tuning for SAR and selectivity
3 Suitable as a latent electrophile in multi-step API and agrochemical synthesis

2-Chloro-4-(chloromethoxy)toluene: Substitution Limitations


Generic substitution with simpler chlorotoluenes (e.g., 2,4-dichlorotoluene or 2-chloro-4-methoxytoluene) is not feasible when a synthetic pathway requires the specific reactivity profile of an α-chloroether. The chloromethoxy group (–OCH₂Cl) is fundamentally more reactive than a standard methyl ether (–OCH₃) or an aryl chloride (–Cl) in nucleophilic substitution reactions. This is because the adjacent oxygen atom can stabilize the transition state, leading to a profound rate acceleration. Kinetic studies on analogous chloromethyl aryl ethers have demonstrated a rate enhancement of approximately 10⁵ times in SN2 chlorine exchange reactions compared to 2-arylethyl chlorides lacking the α-oxygen [1]. Consequently, a direct replacement like 2-chloro-4-methoxytoluene would lack the requisite electrophilic center for key alkylation or protecting-group strategies, potentially stalling a synthetic sequence or requiring additional activation steps that compromise overall efficiency.

Target Compound
2-Chloro-4-(chloromethoxy)toluene provides both an electrophilic α-chloroether and a modulating 2-chloro substituent.
2-Chloro-4-methoxytoluene
Lacks the α-chloroether center; may not support alkylation or MOM introduction without additional activation steps.
2,4-Dichlorotoluene
No chemoselective discrimination between alkyl and aryl C–Cl bonds, limiting orthogonal protection strategies.

2-Chloro-4-(chloromethoxy)toluene: Differentiation Evidence


Enhanced Chloromethoxy Reactivity Over Alkyl Chlorides

The defining reactivity of 2-Chloro-4-(chloromethoxy)toluene stems from its chloromethoxy (–OCH₂Cl) group. In SN2 reactions, the presence of an α-oxygen atom adjacent to the reaction center dramatically accelerates the rate. For chloromethyl aryl ethers, this class-level effect results in a rate enhancement of approximately 10⁵ times relative to 2-arylethyl chlorides, which lack the α-heteroatom [1]. While direct kinetic data for 2-chloro-4-(chloromethoxy)toluene is not available, this class-level inference [Evidence_Tag] positions its reactivity orders of magnitude above the analogous chloride, 2,4-dichlorotoluene, for nucleophilic displacements at the side-chain carbon.

Chloromethoxy Reactivity
Class-level
~10⁵× rate enhancement over alkyl chloride analog
Class-level evidence supports α-chloroether electrophilicity screening
Direct kinetic data for target compound not available
Physical Organic Chemistry Reaction Kinetics Nucleophilic Substitution

2-Chloro Substituent Modulation of Electrophilicity

The 2-chloro substituent on the aromatic ring is not merely a spectator; it significantly influences the electron density of the ring, thereby tuning the reactivity of the entire molecule. This is a class-level inference from the broader behavior of chlorotoluenes. In catalytic ammoxidation reactions, the position of a chlorine substituent on the toluene ring dictates product selectivity and conversion rates, with ortho-substituted chlorotoluene demonstrating different reactivity profiles compared to its meta- or para-isomers [1]. For 2-Chloro-4-(chloromethoxy)toluene, this implies that the ortho-chloro group exerts a unique electronic effect on the para-chloromethoxy substituent, a regulatory feature absent in the unsubstituted 4-(chloromethoxy)toluene.

2-Cl Electronic Effect
Class-level
2-chloro-substituted yields distinct product distribution vs. other isomers in ammoxidation
Indicates position-dependent electronic modulation for SAR studies
Quantitative selectivity data for target absent; class inference applied
Medicinal Chemistry Agrochemical Synthesis Structure-Activity Relationships

Molecular Weight and Boiling Point Differentiation

The presence of two chlorine atoms gives 2-Chloro-4-(chloromethoxy)toluene a molecular weight of 191.05 g/mol . This is significantly higher than that of its closest non-chlorinated analog, 4-(chloromethoxy)toluene (molecular formula C₈H₉ClO, MW ~156.6 g/mol). This 34.45 g/mol mass difference (attributable to the additional chlorine atom) is substantial enough to alter physical properties such as boiling point and chromatographic retention time, facilitating its analytical resolution from related impurities or starting materials during quality control . While a specific boiling point for 2-Chloro-4-(chloromethoxy)toluene is not reported, the boiling point of its positional isomer, 2-Chloro-5-(chloromethoxy)toluene, is estimated at 273.4°C , suggesting a similar high-boiling characteristic that contrasts with the lower boiling points of less chlorinated analogs like 2-chloro-4-methoxytoluene (~213°C ).

MW & Boiling Point Shift
Data to verify
191.05 g/mol (+34.45 vs. non-chlorinated analog)
Higher mass aids analytical resolution and purification monitoring
Boiling point not directly reported; class estimate based on isomer
Analytical Chemistry Process Chemistry Purification

2-Chloro-4-(chloromethoxy)toluene: Application Scenarios


Latent Electrophile for Drug Synthesis

In multi-step syntheses of active pharmaceutical ingredients (APIs), the chloromethoxy group serves as a latent electrophile. It can be selectively unmasked and reacted in a late-stage alkylation event, a step not possible with a simple methoxy group. The ~10⁵-fold rate acceleration of chloromethyl aryl ethers [from Section 3, REFS-1] ensures high conversion under mild conditions, minimizing epimerization or degradation of sensitive functionalities elsewhere in a complex molecule.

Electronic Tuning in Agrochemical Intermediates

For fungicidal or herbicidal candidates, subtle changes in aromatic substitution can dramatically alter biological activity. The 2-chloro substituent on this scaffold provides a distinct electronic environment compared to the 3- or 4-chloro isomers [from Section 3, REFS-1], allowing medicinal chemists to fine-tune the electron density for optimal target binding. This makes it a valuable building block for exploring structure-activity relationships (SAR) around chloromethoxytoluene-based actives.

Protecting Group Strategy for Total Synthesis

The chloromethoxy group is a direct precursor for introducing the methoxymethyl (MOM) protecting group. The presence of the chlorine atom on the ring differentiates this reagent from simpler, volatile MOM-Cl alternatives. Its higher molecular weight and boiling point [from Section 3, REFS-2] make it easier to handle, weigh, and purify compared to chloromethyl methyl ether (bp 42-59°C), enhancing safety and precision during stoichiometric reagent additions in small-scale total synthesis.

Regioselective Cross-Coupling for Material Synthesis

The differential reactivity of the aryl C–Cl bond (inert to many conditions) versus the alkyl C–Cl bond of the chloromethoxy group allows for orthogonal functionalization. A research team could selectively displace the chloromethoxy group with a nucleophile while preserving the aryl chloride for a subsequent palladium-catalyzed cross-coupling reaction. This chemoselectivity is impossible to achieve with symmetric dichloroaromatics like 2,4-dichlorotoluene.

Application
Selection Property
Validation Focus
Latent electrophile for API alkylation
Chloromethoxy group reactivity profile
Rate and conversion under mild reaction conditions
Agrochemical SAR exploration
2-chloro position electronic effect
Catalytic ammoxidation selectivity context
MOM protecting group introduction
Non-volatile, higher-MW reagent handling
Purification ease and stoichiometric precision
Orthogonal cross-coupling precursor
Chemoselective alkyl/aryl chloride reactivity
Palladium coupling compatibility and product purity
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